molecular formula (C6H10O2)n B1178464 2-Ethyl-2-methylpentanoic acid CAS No. 138134-74-4

2-Ethyl-2-methylpentanoic acid

Cat. No. B1178464
CAS RN: 138134-74-4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-2-methyl valeric ccid is a methyl-branched fatty acid.

Scientific Research Applications

  • Chemical Synthesis and Reactions : 2-Ethyl-2-methylpentanoic acid is used as a reactant in various chemical syntheses. For instance, it's involved in alkylation, decarboxylation, and hydrolysis reactions, highlighting its versatility in organic syntheses (Vliet et al., 2003).

  • Safety Assessment in Fragrance : The safety of related compounds, such as 4-Methylpentanoic acid, has been assessed for use in fragrances. It's evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, and other factors. Data from analog compounds, such as 2-ethylbutyric acid, suggest non-genotoxicity and provide a margin of exposure for toxicity endpoints (Api et al., 2020).

  • Wine and Alcoholic Beverage Analysis : 2-Ethyl-2-methylpentanoic acid and its derivatives play a role in the flavor and aroma profiles of wines and other alcoholic beverages. Techniques like gas chromatography and mass spectrometry are used to analyze these compounds in various beverages (Gracia-Moreno et al., 2015).

  • Wine Aging and Flavor Profiles : The enantiomeric forms of related compounds, such as ethyl 2-hydroxy-4-methylpentanoate, have been studied in wine. Their distribution varies with wine type and aging, and they contribute significantly to the fruity aroma of wine. Sensory analysis has shown that these compounds can enhance the perception of fruity aromas (Lytra et al., 2012).

  • Antibacterial Properties : Compounds structurally similar to 2-Ethyl-2-methylpentanoic acid, such as 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid, have been identified to possess antibacterial activity against pathogens like Staphylococcus aureus. The antibacterial activity is specific to Gram-positive bacteria, and the molecular structure plays a crucial role in this activity (Kim et al., 2012).

  • Enantioselective Synthesis : The compound has been used in studies involving enantioselective synthesis, which is crucial for creating specific stereoisomers of compounds that can be important in pharmaceuticals and other applications (Dejesus et al., 1998).

properties

IUPAC Name

2-ethyl-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-6-8(3,5-2)7(9)10/h4-6H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWPVNVBYOKSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10881261
Record name 2-Ethyl-2-methylpentanoic acid
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-methylpentanoic acid

CAS RN

5343-52-2
Record name 2-Ethyl-2-methylpentanoic acid
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Record name 2-Ethyl-2-methylpentanoic acid
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Record name 2-Ethyl-2-methylpentanoic acid
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Record name 2-Ethyl-2-methylpentanoic acid
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Record name 2-ethyl-2-methylvaleric acid
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Record name 2-ETHYL-2-METHYLPENTANOIC ACID
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